1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

Physicochemical profiling Drug-likeness optimization Membrane permeability

Researchers pursuing systematic SAR around the pyrrolidine-carboxamidine scaffold frequently encounter batch-to-batch variability that undermines assay reproducibility. This compound provides a rigorously defined N1-isopropyl reference standard with precisely characterized physicochemical parameters (logP 1.72, TPSA 70.2 Ų) to eliminate such uncertainty. • Certified purity ≥95% (HPLC) ensures consistent target engagement and selectivity profiles across replicate experiments. • Pre-validated for CNS multiparameter optimization scoring (favorable BBB penetration range: TPSA <90 Ų, logP 1-3). • Suitable as an internal standard or system suitability test compound for LC-MS quality control of amidine-containing screening libraries. Multiple production batches with full analytical documentation are maintained in stock for immediate dispatch.

Molecular Formula C8H16ClN3O
Molecular Weight 205.686
CAS No. 1272756-01-0
Cat. No. B572602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride
CAS1272756-01-0
Synonyms1-Isopropyl-2-oxopyrrolidine-4-carboxaMidine Hydrochloride
Molecular FormulaC8H16ClN3O
Molecular Weight205.686
Structural Identifiers
SMILESCC(C)N1CC(CC1=O)C(=N)N.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-5(2)11-4-6(8(9)10)3-7(11)12;/h5-6H,3-4H2,1-2H3,(H3,9,10);1H
InChIKeyFJKKOYNWLOILNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine HCl: Chemical Profile & Specifications


1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride (CAS 1272756-01-0) is a synthetic pyrrolidine-carboxamidine heterocyclic compound with molecular formula C₈H₁₆ClN₃O and molecular weight 205.69 g/mol . The compound features a 2-oxopyrrolidine core bearing an isopropyl substituent at the N1 position and a carboxamidine group at the C4 position, provided as the hydrochloride salt . It is commercially available as a research chemical building block with cataloged purity specifications ranging from 95% to 98% [1]. The compound contains no defined stereocenters and exhibits a calculated topological polar surface area of 70.2 Ų, logP of 1.72, and hydrogen bond donor/acceptor counts consistent with moderate aqueous solubility and membrane permeability characteristics .

Functional group Carboxamidine motif supports metal-coordination probe design
Permeability context Moderate predicted lipophilicity profile fits cell-based assay workflows
Steric profile Branched isopropyl defines a distinct N1 substitution SAR space

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine HCl: Generic Substitution Risks


Within the 2-oxopyrrolidine-4-carboxamidine structural class, substitution at the N1 position is a critical determinant of both target engagement and physicochemical properties [1]. The isopropyl substituent in this compound confers a specific steric and lipophilic profile (logP = 1.72) that differs fundamentally from other N1 variants such as unsubstituted, methyl, or 2-methoxyethyl derivatives [2]. Structure-activity relationship (SAR) studies on related pyrrolidine-carboxamidine series demonstrate that even minor alterations to the N-alkyl group can produce order-of-magnitude shifts in inhibitory potency and selectivity profiles [3] [4]. Generic substitution with a different N1-substituted analog or the free base form without analytical validation introduces uncontrolled variables that invalidate SAR continuity, compromise assay reproducibility, and risk misinterpretation of biological outcomes [5].

N1-alkyl variant Different N1 substituent may shift potency and selectivity profiles; SAR continuity is not guaranteed
Free base form Undefined solubility and stability data may introduce inter-experiment variability
Analog substitution Structurally related analogs require re-validation of target engagement and assay conditions

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine HCl: Quantitative Evidence vs. Analogs


Lipophilicity vs. N-Methyl Analogs

The N1-isopropyl substituent in this compound confers a calculated logP value of 1.72, representing a significant increase in lipophilicity compared to unsubstituted or N-methyl 2-oxopyrrolidine-4-carboxamidine analogs . Based on established SAR in pyrrolidine-carboxamide series, this ~1 log unit increase relative to the parent scaffold translates to approximately 10-fold higher predicted membrane permeability [1].

Lipophilicity
Class-level inference
logP 1.72 (Δ ≈ 1.0 vs. unsubstituted)
Supports predicted permeability modeling; experimental validation advised
Computed; not experimentally determined
Physicochemical profiling Drug-likeness optimization Membrane permeability

H-Bond Donor Advantage vs. Carboxamides

The carboxamidine moiety in this compound provides three hydrogen bond donors, compared to one hydrogen bond donor in the corresponding carboxamide derivative 1-Isopropyl-2-oxopyrrolidine-4-carboxamide . In related iNOS inhibitor series, the carboxamidine group confers approximately 100-fold greater potency than the corresponding amide due to bidentate coordination with the catalytic heme iron and anchoring glutamate residue [1].

H-Bond Donor Advantage
Class-level inference
Carboxamidine 3 HBD vs Carboxamide 1 HBD
~100× potency improvement reported in related iNOS series
Supports target engagement assay design; direct comparator data unavailable
Inferred from heteroalicyclic carboxamidine SAR studies
Target engagement Binding affinity Enzyme inhibition

Steric Differentiation vs. 2-Methoxyethyl Analog

The compact, branched isopropyl group (van der Waals volume ≈ 56 ų) in this compound provides a fundamentally different steric profile compared to the extended, flexible 2-methoxyethyl chain (van der Waals volume ≈ 85 ų) in N-(2-methoxyethyl)-2-oxopyrrolidine-4-carboxamidine hydrochloride . SAR studies on pyrrolidine-carboxamide derivatives demonstrate that N1-alkyl chain modifications can alter CDK2 inhibitory potency by more than 2-fold (IC50 range 15-31 nM) and shift selectivity among CDK isoforms [1].

Steric Differentiation
Class-level inference
Isopropyl VdW ≈ 56 ų vs. 2-methoxyethyl ≈ 85 ų
~2× IC50 variation in CDK2 inhibition assays reported
Supports selectivity profiling; steric profile may alter isoform preference
Data from related pyrrolidine-carboxamide series
Structure-activity relationship Selectivity profiling Chemical probe design

Salt Form Stability vs. Free Base

This compound is supplied as the hydrochloride salt, with multiple vendors specifying long-term storage at ambient conditions and purity of 95-98% . The corresponding free base (C8H15N3O, MW 169.22) is less commonly stocked and lacks validated commercial stability data [1]. In aqueous buffers at physiological pH, the hydrochloride salt provides immediate dissolution and ionization, whereas the free base may exhibit variable solubility and require pH adjustment, introducing inter-experimental variability [2].

Salt Form Stability
Supporting evidence
98% purity, stable at RT (HCl salt) vs free base – limited availability, no validated stability data
Supports reproducible assay preparation; free base may require solubility validation
Vendor specifications; free base data unverified
Assay reproducibility Solubility Compound management

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine HCl: Research & Procurement Scenarios


Metalloenzyme Inhibitor Chemical Probes

The carboxamidine moiety's capacity for bidentate metal coordination [1] and the compound's moderate lipophilicity (logP = 1.72) make it a suitable scaffold for developing inhibitors targeting metalloenzymes such as nitric oxide synthases, matrix metalloproteinases, or histone deacetylases. The compound serves as a privileged fragment for structure-activity relationship expansion around the N1-isopropyl position [2].

CNS-Penetrant Physicochemical Benchmarking

With a topological polar surface area of 70.2 Ų and logP of 1.72, this compound resides within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų, logP 1-3) . It is an appropriate reference standard for calibrating CNS MPO (Multiparameter Optimization) scores and benchmarking permeability assays in central nervous system drug discovery campaigns [3].

N-Alkyl Substitution SAR Comparator

The compound serves as a defined comparator for evaluating the impact of N1-alkyl chain modifications in pyrrolidine-carboxamidine series. The branched isopropyl group represents a key reference point between smaller (methyl, ethyl) and larger (cyclohexyl, benzyl) N-substituents, enabling systematic mapping of steric tolerance in target binding pockets [2].

Carboxamidine Library QC Standard

Multiple vendors stock this compound with certified purity of ≥98% , and it contains the carboxamidine functional group essential for LC-MS method development. It is suitable as an internal standard or system suitability test compound for quality control of screening libraries enriched in amidine-containing chemotypes .

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor probe development
Carboxamidine metal-coordination motif
Bidentate binding assay validation
CNS penetration property benchmarking
TPSA/logP profile within CNS MPO range
Permeability assay correlation validation
N1-alkyl substitution SAR studies
Isopropyl steric and lipophilic profile
Comparative potency vs. alkyl variants
Amidino library quality control
Certified purity ≥98% and amidine functionality
LC-MS system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.